2,3-Difluoro-5-nitrophenylboronic acid pinacol ester
CAS No.: 2377610-80-3
Cat. No.: VC4509554
Molecular Formula: C12H14BF2NO4
Molecular Weight: 285.05
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2377610-80-3 |
---|---|
Molecular Formula | C12H14BF2NO4 |
Molecular Weight | 285.05 |
IUPAC Name | 2-(2,3-difluoro-5-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Standard InChI | InChI=1S/C12H14BF2NO4/c1-11(2)12(3,4)20-13(19-11)8-5-7(16(17)18)6-9(14)10(8)15/h5-6H,1-4H3 |
Standard InChI Key | MGQAXTCSCPDQEJ-UHFFFAOYSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)F)[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
Molecular Identity
Key Structural Features:
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Aryl Substituents: Nitro (-NO₂) at position 5 and fluorine atoms at positions 2 and 3 on the phenyl ring.
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Boronate Core: 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane group, providing steric protection and stability .
Synthesis and Preparation
General Protocol
The compound is synthesized via esterification of 2,3-difluoro-5-nitrophenylboronic acid with pinacol under anhydrous conditions.
*Yields for analogous compounds (e.g., 3,5-difluorophenyl derivatives) .
Critical Factors:
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Stoichiometry: Excess pinacol (1.2 equiv) ensures complete esterification .
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Purity: Flash chromatography removes unreacted arylboronic acid or side products .
Applications in Organic Synthesis
Reactivity and Functionalization
Reaction Type | Conditions | Outcome | Source |
---|---|---|---|
Suzuki-Miyaura Coupling | Pd catalysts, base, aryl halides | Forms biaryl or heteroaryl derivatives | |
Protodeboronation | Acidic/basic conditions | Reverts to 2,3-difluoro-5-nitrophenylboronic acid | |
Nitro Group Reduction | H₂/Pd-C or Fe/HCl | Generates 2,3-difluoro-5-aminophenyl derivatives |
Key Advantages:
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Electronic Effects: Fluorine atoms enhance metabolic stability and nitro groups facilitate further functionalization.
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Steric Protection: The pinacol group stabilizes the boronate against oxidation .
Decomposition Products:
Fire Safety:
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